molecular formula C15H17N3OS B2747628 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 392252-86-7

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2747628
CAS No.: 392252-86-7
M. Wt: 287.38
InChI Key: FHSZEVFCGVVCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a propanamide side chain at position 2. Its structure combines a bicyclic sulfur-containing heterocycle with aromatic and amide functionalities, making it a candidate for pharmaceutical applications. The compound’s synthesis typically involves multi-step reactions, including cyclization and substitution steps, as inferred from analogous synthetic pathways for related thienopyrazole derivatives . Its structural characterization relies on techniques such as NMR, crystallography (using software like SHELX and ORTEP ), and mass spectrometry.

Properties

IUPAC Name

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10(2)15(19)16-14-12-8-20-9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZEVFCGVVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320961
Record name 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392252-86-7
Record name 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide typically involves the condensation of appropriate thiophene and pyrazole derivatives. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction is another method, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide exerts its effects involves interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs and their structural differences are outlined below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide (Target) Propanamide C₁₆H₁₇N₃OS 303.39 Flexible aliphatic amide chain; moderate hydrophobicity
2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide 4-chlorophenoxy C₂₀H₁₈ClN₃O₂S 399.89 Bulky aromatic substituent; increased lipophilicity and steric hindrance
3,5-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide 3,5-dimethylbenzamide C₂₁H₂₀N₄OS 376.47 Rigid aromatic amide; enhanced π-π stacking potential

Key Observations :

  • The 4-chlorophenoxy analog introduces a halogenated aromatic group, likely enhancing membrane permeability but increasing metabolic stability concerns.
  • The 3,5-dimethylbenzamide derivative replaces the aliphatic chain with a planar aromatic system, favoring interactions with hydrophobic enzyme regions.

Research Implications and Challenges

  • Structural Analysis: X-ray crystallography using SHELX and ORTEP has been critical in resolving conformational details of thienopyrazole derivatives.
  • Activity Optimization : Substituting the amide group with aromatic or halogenated moieties balances potency and pharmacokinetics .
  • Unresolved Issues: Limited solubility of halogenated analogs and metabolic instability of aliphatic chains require further study.

Biological Activity

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{S}

This structure features a thieno[3,4-c]pyrazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the thieno[3,4-c]pyrazole framework exhibit a variety of biological activities. Notably, derivatives of this compound have shown promising results in antimicrobial and anti-inflammatory assays.

Antimicrobial Activity

A study synthesized various thieno[3,2-c]pyrazol derivatives, including compounds similar to this compound. These derivatives were evaluated for their ability to inhibit bacterial cell wall biosynthesis. Key findings include:

  • Inhibition of Enzymes : Many derivatives demonstrated significant inhibitory activity against essential bacterial enzymes such as MurB, MurC, and MurD.
  • Activity Spectrum : The compounds exhibited activity against gram-positive bacteria including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), but lacked efficacy against gram-negative bacteria at concentrations below 32 µg/mL .
CompoundMIC (µg/mL)Target Bacteria
2-methyl-N-(...)<32MRSA
2-methyl-N-(...)>128PRSP (Penicillin-resistant Streptococcus pneumoniae)

Anti-inflammatory Properties

The thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory potential. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in bacterial cell wall synthesis and inflammatory processes. The thienopyrazole core is crucial for binding to these targets due to its unique electronic and steric properties.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thieno[3,4-c]pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the thienopyrazole structure significantly enhanced antimicrobial potency.
    • Findings : Compounds with electron-withdrawing groups showed increased activity against MRSA compared to their electron-donating counterparts.
  • Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of these compounds in a murine model of inflammation. Results demonstrated a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls.

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide, and how can intermediates be characterized?

The synthesis typically involves three key steps:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene derivatives under reflux with catalysts like POCl₃.
  • Step 2 : Amide coupling using 2-methylpropanoyl chloride and the pyrazole intermediate, facilitated by coupling agents (e.g., HATU) in anhydrous DMF.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Characterization : Intermediates and the final compound are validated using ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

  • Solubility : Tested in a gradient of solvents (e.g., DMSO, ethanol, PBS buffer) using UV-Vis spectroscopy at 25°C.
  • Stability : Assessed via accelerated degradation studies under varying pH (1–13) and temperatures (40–80°C), monitored by HPLC for decomposition products.
  • Melting Point : Determined using differential scanning calorimetry (DSC), with typical values >200°C due to the rigid heterocyclic core .

Q. What preliminary biological assays are used to evaluate its kinase inhibition potential?

  • In vitro kinase assays : Recombinant Bruton’s tyrosine kinase (BTK) is incubated with the compound (0.1–100 µM) and ATP, followed by ADP-Glo™ luminescence to quantify inhibition.
  • Cell-based assays : B-cell lymphoma lines (e.g., Ramos cells) are treated with the compound, and viability is measured via MTT assays. Initial IC₅₀ values are typically in the low micromolar range .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?

Microwave irradiation (100–150°C, 50–100 W) accelerates cyclization and amide coupling steps, reducing reaction times from hours to minutes. For example, thienopyrazole formation achieves 85% yield in 15 minutes versus 6 hours under conventional heating. Optimization requires precise control of power and solvent (e.g., DMF vs. acetonitrile) to avoid side reactions .

Q. What crystallographic strategies resolve structural ambiguities in thieno[3,4-c]pyrazole derivatives?

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) are analyzed using SHELXL for refinement. Key parameters include bond angles (e.g., S–C–N in the pyrazole ring) and torsional strain in the propanamide side chain.
  • Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in these derivatives due to planar symmetry .

Q. How do structural modifications (e.g., substituent effects) influence BTK inhibition?

  • Methyl vs. tert-butyl groups : Methyl at the 2-position enhances solubility but reduces BTK binding affinity (IC₅₀ = 12 µM vs. 8 µM for tert-butyl).
  • Electron-withdrawing substituents : Chloro or sulfonyl groups on the phenyl ring improve selectivity by forming hydrogen bonds with Lys430 in BTK’s active site.
  • SAR validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate substituent hydrophobicity with binding free energy .

Q. How should researchers address contradictions in IC₅₀ values between in vitro and in vivo models?

  • In vitro vs. in vivo discrepancies : Poor pharmacokinetics (e.g., rapid hepatic clearance) may explain reduced efficacy in animal models. Mitigation strategies include:
    • Prodrug design : Esterification of the propanamide group to enhance bioavailability.
    • Formulation optimization : Use of PEGylated nanoparticles for sustained release.
  • Data normalization : Cross-validate results using orthogonal assays (e.g., Western blotting for BTK autophosphorylation) .

Q. What computational methods predict off-target interactions for this compound?

  • Pharmacophore screening : Tools like Pharmit identify overlap with kinases (e.g., JAK3, EGFR) due to conserved ATP-binding motifs.
  • Off-target profiling : Broad-panel kinase assays (Eurofins KinaseProfiler) at 10 µM quantify inhibition of 468 kinases, with selectivity scores calculated using Gini coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.